molecular formula C21H20F2N2OS2 B2797660 1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-(1H-indol-3-ylsulfanyl)ethan-1-one CAS No. 2034526-29-7

1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-(1H-indol-3-ylsulfanyl)ethan-1-one

Cat. No.: B2797660
CAS No.: 2034526-29-7
M. Wt: 418.52
InChI Key: PDRRBXVNBBHCMH-UHFFFAOYSA-N
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Description

The compound 1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-(1H-indol-3-ylsulfanyl)ethan-1-one is a structurally complex molecule featuring a 1,4-thiazepane ring substituted with a 2,5-difluorophenyl group and an ethanone moiety linked to an indole sulfanyl group. The 1,4-thiazepane (a seven-membered heterocycle containing sulfur and nitrogen) contributes to conformational flexibility, while the difluorophenyl and indole sulfanyl groups enhance electronic diversity.

Properties

IUPAC Name

1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-(1H-indol-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2OS2/c22-14-5-6-17(23)16(11-14)19-7-8-25(9-10-27-19)21(26)13-28-20-12-24-18-4-2-1-3-15(18)20/h1-6,11-12,19,24H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRRBXVNBBHCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-(1H-indol-3-ylsulfanyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Thiazepane Ring Formation: The thiazepane ring can be constructed through a cyclization reaction involving a suitable precursor such as a thioamide and a haloalkane.

    Coupling Reactions: The indole and thiazepane intermediates are then coupled using a thiol-ene reaction, where the thiol group of the indole reacts with an alkene group on the thiazepane ring.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-(1H-indol-3-ylsulfanyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and difluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole and difluorophenyl derivatives.

Scientific Research Applications

1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-(1H-indol-3-ylsulfanyl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-(1H-indol-3-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the thiazepane ring can modulate the compound’s binding affinity and selectivity. The difluorophenyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

  • Source : International Journal of Molecular Sciences (2014) .
  • Structure : Contains a 1,2,4-triazole core, a 2,4-difluorophenyl group, and a phenylsulfonyl substituent.
  • Key Differences: The triazole ring (vs. The sulfonyl group enhances polarity, reducing blood-brain barrier permeability compared to the thiazepane-indole compound.

2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl]ethanone

  • Source : ChemSpider Data (2024) .
  • Structure : Shares the 1,4-thiazepane and difluorophenyl groups but replaces the indole sulfanyl with a benzodioxol moiety.
  • Key Differences :
    • The benzodioxol group (electron-rich aromatic system) may enhance metabolic stability compared to the indole sulfanyl group, which introduces a reactive sulfur atom.
    • The absence of the indole NH group limits hydrogen-bonding capabilities.

Molecular and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted LogP*
Target Compound C₂₁H₁₉F₂N₂OS₂ ~413.5 Thiazepane, Indole sulfanyl, Difluorophenyl 3.2
2-(1,3-Benzodioxol-5-yl)-... () C₂₀H₁₉F₂NO₃S 391.4 Thiazepane, Benzodioxol, Difluorophenyl 2.8
Triazole Derivative () C₂₉H₂₁F₂N₃O₃S₂ 585.6 Triazole, Sulfonyl, Difluorophenyl 4.1

*LogP values estimated using fragment-based methods.

  • Molecular Weight : The target compound’s higher mass (~413.5 vs. 391.4 for the benzodioxol analogue) reflects the indole sulfanyl group’s contribution.
  • Polarity : The indole sulfanyl group introduces moderate polarity (LogP ~3.2), balancing CNS penetration and solubility. The triazole derivative’s higher LogP (4.1) suggests greater lipophilicity, favoring membrane interactions.

Pharmacological Implications

  • Target Compound : The indole sulfanyl group may enable interactions with serotonin receptors or enzymes like tryptophan hydroxylase. The sulfur atoms could influence metabolic pathways (e.g., CYP450 oxidation) .
  • Benzodioxol Analogue : The benzodioxol group’s electron-donating effects may improve stability against oxidative degradation compared to the indole sulfanyl group.
  • Triazole Derivative : The sulfonyl group in the triazole compound likely enhances solubility but limits blood-brain barrier penetration, making it more suitable for peripheral targets .

Biological Activity

The compound 1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-(1H-indol-3-ylsulfanyl)ethan-1-one , often referred to as a thiazepane derivative, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of the compound is C19H18F2N2OSC_{19}H_{18}F_2N_2OS, with a molecular weight of approximately 380.47 g/mol. The structure features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms, along with difluorophenyl and indole groups that enhance its biological activity.

Synthesis Overview:
The synthesis typically involves multi-step organic reactions:

  • Formation of the Thiazepane Ring: Cyclization reactions using precursors containing sulfur and nitrogen.
  • Introduction of Functional Groups: Nucleophilic substitutions to attach the difluorophenyl and indole groups.
  • Optimization Conditions: Temperature, solvents, and catalysts are carefully controlled to maximize yield and purity.

Biological Activity

Research has indicated several areas where this compound exhibits significant biological activity:

Anticancer Properties

Studies have shown that thiazepane derivatives can inhibit cancer cell proliferation. For instance:

  • Mechanism of Action: The compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death.
  • Case Study: In vitro studies demonstrated that the compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies: Tests against bacterial strains such as Staphylococcus aureus and Escherichia coli showed that it possesses notable antibacterial activity.
  • Potential Applications: These findings suggest its use as a lead compound in developing new antibiotics.

The biological effects of this compound are believed to involve interactions with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation: It could interact with receptors that regulate cellular signaling pathways crucial for survival and proliferation.

Comparative Analysis with Similar Compounds

To understand its unique properties better, we can compare it with other thiazepane derivatives:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
This compoundStructureHighModerate
1-[7-(2,5-dichlorophenyl)-1,4-thiazepan-4-yl]-2-(phenyl)ethanoneStructureModerateHigh
1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-(pyridin-4-ylsulfanyl)ethanoneStructureLowHigh

Q & A

Basic Questions

Q. What are the key synthetic routes for synthesizing 1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-(1H-indol-3-ylsulfanyl)ethan-1-one?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the thiazepane ring via cyclization reactions using bases (e.g., NaH) and catalysts (e.g., palladium complexes) .
  • Step 2 : Introduction of the 2,5-difluorophenyl group via nucleophilic aromatic substitution under controlled temperatures (60–80°C) in polar aprotic solvents like DMSO .
  • Step 3 : Coupling the indole-sulfanyl moiety via thiol-ene "click" chemistry or Mitsunobu reactions .
    • Optimization : Reaction yields improve with slow addition of reagents and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which purification techniques are effective for isolating high-purity samples of this compound?

  • Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) to separate intermediates. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves final product impurities .
  • Recrystallization : Ethanol or methanol at low temperatures (0–4°C) enhances crystal purity .
  • Validation : Purity >95% confirmed via HPLC-UV (λ = 254 nm) and LC-MS .

Q. How is the structural confirmation of this compound achieved?

  • Spectroscopy :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ identifies protons (e.g., indole NH at δ 10–12 ppm) and carbons. HSQC/HMBC confirms connectivity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected m/z ~450–470) .
    • Crystallography : Single-crystal X-ray diffraction with SHELXL refinement resolves stereochemistry and bond angles .

Advanced Research Questions

Q. What strategies optimize pharmacokinetic properties like solubility and metabolic stability?

  • Structural Modifications :

  • Introduce polar groups (e.g., -OH, -COOH) on the indole or thiazepane to enhance aqueous solubility .
  • Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) to reduce metabolic degradation .
    • In Vitro Assays : Microsomal stability tests (human liver microsomes) and PAMPA permeability models guide optimization .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?

  • Experimental Design :

  • Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, use MTT assays across studies for cytotoxicity comparisons .
  • Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to confirm binding affinity .
    • Data Analysis : Meta-analysis of IC₅₀ values and dose-response curves identifies outliers due to impurity or assay interference .

Q. What computational approaches predict biological targets and binding modes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets (e.g., kinase or GPCR libraries). Focus on the indole-sulfanyl moiety for hydrophobic interactions .
  • MD Simulations : GROMACS or AMBER simulations (100 ns) assess binding stability of the thiazepane ring in active sites .
  • QSAR Models : Train models on analogs to predict activity cliffs and optimize substituent effects .

Q. How is experimental phasing applied in crystallography for structural analysis?

  • SHELX Suite : SHELXD/SHELXE resolve phase problems via dual-space methods, particularly for high-resolution (<1.8 Å) or twinned data .
  • Heavy Atom Derivatives : Soak crystals in KI or HgCl₂ to generate anomalous scattering for SAD/MAD phasing .

Safety and Handling

Q. What safety precautions are recommended during synthesis and handling?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for reactions releasing toxic gases (e.g., H₂S) .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Avoid inducing vomiting if ingested .
  • Storage : Store in sealed containers under nitrogen at –20°C to prevent degradation .

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